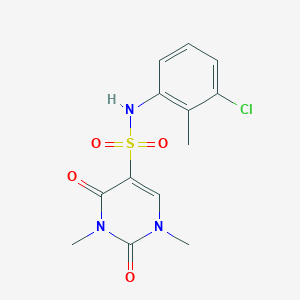
N-(3-chloro-2-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, commonly referred to as CDPS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CDPS has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Properties
Research has been conducted on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including N-(3-chloro-2-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide, for use as antibacterial agents. These compounds have shown significant antibacterial activities against various bacterial strains, highlighting their potential in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Environmental Detection and Analysis
Advanced methods have been developed for the simultaneous determination of selected herbicides, including compounds structurally similar to this compound, in environmental waters. These methodologies are crucial for monitoring environmental contamination and ensuring water safety (Laganà et al., 2002).
Development of Transition Metal Complexes
Research has also explored the synthesis and characterization of sulfonamide-derived compounds and their transition metal complexes. These studies are significant for understanding the nature of bonding and structure in such complexes, which have applications in fields like catalysis and material science (Chohan, Shad, & Nasim, 2009).
Capillary Electrophoresis Applications
Capillary electrophoresis, a technique used for separating molecules, has been employed to study the behavior of sulfonylurea compounds, which are chemically related to this compound. This research is vital for developing analytical methods for detecting such compounds in various matrices, including environmental samples (Matchett, Winnik, & Brumley, 1996).
Spectroscopic Analysis
Studies have investigated the tautomeric behavior of sulfonamide derivatives, a category that includes this compound, using spectroscopic methods. This research aids in understanding the molecular conformation and pharmaceutical activities of these compounds (Erturk et al., 2016).
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O4S/c1-8-9(14)5-4-6-10(8)15-22(20,21)11-7-16(2)13(19)17(3)12(11)18/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMIMYLXHLHMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole](/img/structure/B2888195.png)

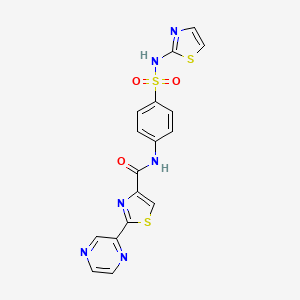
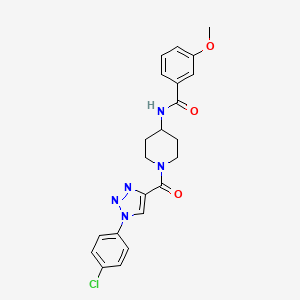
![N-cyclopentyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2888204.png)
![1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2888205.png)

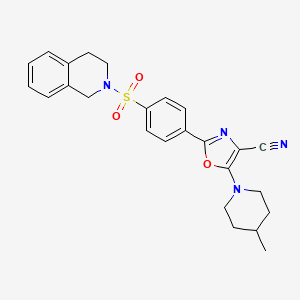
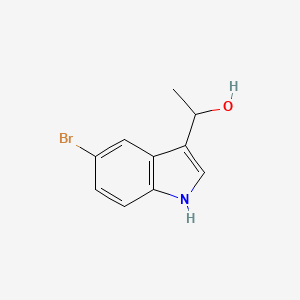
![6-[(Z)-(2-Cyclohexylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridine-2-carbonitrile](/img/structure/B2888211.png)
![4-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2888212.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888216.png)

